Febuprol

Catalog No.
S527826
CAS No.
3102-00-9
M.F
C13H20O3
M. Wt
224.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Febuprol

CAS Number

3102-00-9

Product Name

Febuprol

IUPAC Name

1-butoxy-3-phenoxypropan-2-ol

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

InChI

InChI=1S/C13H20O3/c1-2-3-9-15-10-12(14)11-16-13-7-5-4-6-8-13/h4-8,12,14H,2-3,9-11H2,1H3

InChI Key

WBLXZPHICYCDGN-UHFFFAOYSA-N

SMILES

CCCCOCC(COC1=CC=CC=C1)O

Solubility

Soluble in DMSO

Synonyms

Febuprol ; H-33; H 33; H33; NSC 30151; K-10033; K 10033; K10033.

Canonical SMILES

CCCCOCC(COC1=CC=CC=C1)O

Description

The exact mass of the compound Febuprol is 224.1412 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30151. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Febuprol is a chemical compound with the molecular formula C₁₃H₂₀O₃ and a molecular weight of 224.30 g/mol. This compound is classified as a choleretic agent, which means it promotes the production of bile by the liver. Febuprol is recognized for its unique structure, which includes a phenoxy group and an alkoxy group, contributing to its biological activity and potential therapeutic applications .

  • The exact mechanism by which Febuprol might stimulate bile production is not fully elucidated in scientific research.
  • Some studies suggest it could be related to its potential interaction with bile acids or enzymes involved in bile synthesis []. Further investigation is needed to understand the specific mechanism.
  • Limited data exists on the safety profile of Febuprol.
  • One study suggests an oral LD50 (lethal dose for 50% of test population) in mice and rats to be around 2370-3050 mg/kg []. However, more extensive studies are needed to determine its complete toxicity profile, flammability, and reactivity.
, primarily involving hydrolysis and esterification. A notable synthesis reaction involves the conversion of Ibuprofen (C₁₃H₁₈O₂) with water to yield Febuprol:

C13H18O2+H2OC13H20O3\text{C}_{13}\text{H}_{18}\text{O}_2+\text{H}_2\text{O}\rightarrow \text{C}_{13}\text{H}_{20}\text{O}_3

This reaction highlights the transformation of Ibuprofen into Febuprol through the addition of water, indicating its potential as a derivative of existing anti-inflammatory drugs .

Febuprol exhibits significant biological activity as a choleretic agent, enhancing bile secretion and thereby aiding in digestion and fat absorption. Its mechanism of action involves stimulating hepatocyte function, which can be beneficial in treating liver-related disorders . Additionally, studies have indicated that Febuprol may have anti-inflammatory properties, although further research is needed to fully elucidate its pharmacological profile.

The synthesis of Febuprol can be achieved through several methods, including:

  • Hydrolysis of Ibuprofen: This method involves the hydrolysis of Ibuprofen in the presence of water to produce Febuprol.
  • Esterification Reactions: The formation of esters from carboxylic acids and alcohols can lead to the synthesis of Febuprol.
  • Chemical Modifications: Various chemical modifications of existing compounds can yield Febuprol as a product.

These methods highlight the versatility in synthesizing Febuprol from readily available precursors .

Febuprol has several applications in scientific research and potential therapeutic contexts:

  • Choleretic Drug Studies: It serves as a model compound in studies investigating the mechanisms and efficacy of choleretic drugs.
  • Pharmaceutical Research: Due to its biological activity, it is explored for potential applications in treating liver diseases or digestive disorders .
  • Chemical Analysis: Febuprol is used in analytical chemistry for studying drug interactions and metabolic pathways.

Research into the interactions of Febuprol with other compounds has shown that it may influence liver enzyme activity, particularly those involved in drug metabolism. Interaction studies are crucial for understanding how Febuprol may affect or be affected by other medications, thereby ensuring safe therapeutic use. Further investigations are needed to map out these interactions comprehensively .

Febuprol shares similarities with various compounds due to its structural features and biological activity. Here are some comparable compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
IbuprofenC₁₃H₁₈O₂Anti-inflammatoryNon-steroidal anti-inflammatory
PhenylbutazoneC₁₄H₁₈N₂O₂Anti-inflammatoryPyrazolone derivative
Ursodeoxycholic AcidC₂₄H₄₀O₆CholereticNaturally occurring bile acid

Uniqueness of Febuprol: Unlike Ibuprofen and Phenylbutazone, which primarily serve as anti-inflammatory agents, Febuprol's distinct role as a choleretic agent sets it apart. Its unique structure allows it to interact differently with biological systems, suggesting specific applications in liver health and digestion that may not be fully addressed by other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

224.14124450 g/mol

Monoisotopic Mass

224.14124450 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B5RKR9Y63Y

MeSH Pharmacological Classification

Cholagogues and Choleretics

Other CAS

3102-00-9

Wikipedia

Febuprol

Dates

Last modified: 08-15-2023
1: Jüngst D, Brenner G, Pratschke E, Paumgartner G. Lipid composition and cholesterol nucleation time in gallbladder bile of patients with cholesterol gallstones under choleretic treatment with Febuprol. Z Gastroenterol. 1988 May;26(5):275-8. PubMed PMID: 3407249.
2: Swobodnik W, Wechsler JG, Klüppelberg U, Janowitz P, Hutt V, Ditschuneit H. [Lithogenicity and bile acid pattern in choleretic administration (3-n-butoxy-1-phenoxy-propanol: febuprol) in patients with functional right upper quadrant pain]. Z Gastroenterol. 1987 Nov;25(11):715-20. German. PubMed PMID: 3324520.
3: Ritter U, Kyrein HJ. [Clinical trial of febuprol, a new substance with choleretic activity. Study of efficacy and tolerability]. Arzneimittelforschung. 1983;33(6):891-7. German. PubMed PMID: 6684447.
4: Scholing WE, Weinert W. [Clinical studies on the choleretic agent Febuprol (author's transl)]. MMW Munch Med Wochenschr. 1978 Feb 3;120(5):143-6. German. PubMed PMID: 342924.
5: Eisenburger R. [On the spasmolytic action of 3-butoxy-1-phenoxy-propanol-(2) (febuprol) on the biliary tract (author's transl)]. Arzneimittelforschung. 1977 Jul;27(7):1429-33. German. PubMed PMID: 578468.
6: Wolf C, Ritter U, Zschocke R, Weinert W. [Investigation of the choleretic action of febuprol on healthy test subjects (author's transl)]. MMW Munch Med Wochenschr. 1976 Oct 1;118(40):1285-8. German. PubMed PMID: 824554.
7: Rehm K, hempel K, Maurer-Schultze B, Schlemmer W. [On pharacokinetics and metabolism of the choleretic agent febuprol (author's transl)]. Arzneimittelforschung. 1976;26(5):813-20. German. PubMed PMID: 989353.

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